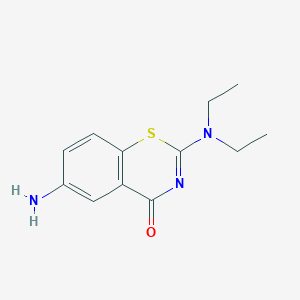

![molecular formula C13H13N5OS B2685813 5-氨基-3-(苯乙基硫基)-[1,2,4]三唑并[4,3-a]嘧啶-7-醇 CAS No. 514793-30-7](/img/structure/B2685813.png)

5-氨基-3-(苯乙基硫基)-[1,2,4]三唑并[4,3-a]嘧啶-7-醇

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

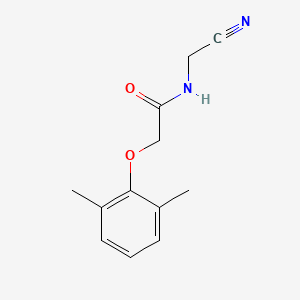

The compound “5-Amino-3-(phenethylthio)-[1,2,4]triazolo[4,3-a]pyrimidin-7-ol” is a type of triazolopyrimidine . Triazolopyrimidines are an important class of non-naturally occurring small molecules that have aroused the interest of researchers . They are present in diverse important structures in agriculture and medicinal chemistry, such as antibacterial, antifungal, antiviral, antiparasitic, and anticancer .

Synthesis Analysis

Triazolopyrimidines can be synthesized in a process related to the Biginelli-like reaction, using hydrates of arylglyoxals, β-dicarbonyl compounds, and 1H-1,2,4-triazol-5-amine . The reaction can be carried out in either a sequential or one-pot procedure .Molecular Structure Analysis

The molecular structure of “5-Amino-3-(phenethylthio)-[1,2,4]triazolo[4,3-a]pyrimidin-7-ol” is complex, with a molecular weight of 287.34 . It is part of the [1,2,4]triazolo[1,5-a]pyrimidine family of isomers .Chemical Reactions Analysis

The synthesis of triazolopyrimidines involves a one-pot cyclization involving aldehydes, compounds with active methylene groups (β-dicarbonyl compounds, ketones etc.), and amidines . The reaction proceeds under the conditions of acidic catalysis .Physical and Chemical Properties Analysis

The compound has a density of 1.5±0.1 g/cm3 and a boiling point of 448.5±55.0 °C at 760 mmHg . The melting point is not available .科学研究应用

合成和放射性标记

5-氨基-3-(苯乙硫基)-[1,2,4]三唑并[4,3-a]嘧啶-7-醇衍生物已被合成用于生物学研究中的特定应用,例如合成氚标记的 SCH 58261,一种 A2A 腺苷受体拮抗剂。氚标记化合物被合成以促进 A2A 腺苷受体亚型的表征,突出了其在受体结合研究和药理学研究中的效用(Baraldi 等,1996)。

有机合成和互变异构化

5-氨基-4-苯基-1,2,3-三唑与查耳酮缩合的研究导致了6,7-二氢-(1,2,3)-三唑并[1,5-a]嘧啶的合成。该合成过程和随后的互变异构形式的平衡有助于我们理解有机化学反应及其机制(Desenko 等,2006)。

抗菌活性

5-氨基-3-(苯乙硫基)-[1,2,4]三唑并[4,3-a]嘧啶-7-醇的衍生物已被研究其抗菌特性。例如,合成了带有三唑并嘧啶部分的新型喹啉、色烯和吡唑衍生物,并评估了它们的抗菌活性。这项研究有助于开发新的抗菌剂(Abu‐Hashem & Gouda,2017)。

抗肿瘤和抗病毒活性

基于5-氨基-3-(苯乙硫基)-[1,2,4]三唑并[4,3-a]嘧啶-7-醇骨架的化合物也已对其抗肿瘤和抗病毒活性进行了评估。这些研究对于发现针对癌症和病毒感染的新型治疗剂至关重要(伊斯兰、芦田和永松,2008)。

化学合成和表征

关于杂芳叠氮化合物的合成效用的研究,导致制备了包括三唑并[1,5-a]嘧啶在内的各种杂环化合物,说明了该化合物在推进合成方法和开发新的化学实体中的作用(Westerlund,1980)。

作用机制

Target of Action

[1,2,4]triazolo[4,3-a]pyrimidines are known to interact with a variety of enzymes and receptors due to their ability to form multiple hydrogen bonds . .

Mode of Action

[1,2,4]triazolo[4,3-a]pyrimidines typically interact with their targets through hydrogen bonding and hydrophobic interactions .

Biochemical Pathways

[1,2,4]triazolo[4,3-a]pyrimidines are known to exhibit a wide range of biological activities, suggesting they may interact with multiple pathways .

Pharmacokinetics

The pharmacokinetic properties of a compound depend on its chemical structure and can vary widely among different compounds .

Result of Action

[1,2,4]triazolo[4,3-a]pyrimidines are known to exhibit a wide range of biological activities, including antibacterial, antifungal, antiviral, antiparasitic, and anticancer activities .

Action Environment

The effect of environmental factors can vary widely among different compounds .

生化分析

Biochemical Properties

It is known that TPs can interact with a variety of enzymes and receptors . For instance, some TPs have been found to be potent human CXCR2 receptor antagonists

Cellular Effects

They can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

Tps are known to exert their effects at the molecular level through various mechanisms . These can include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

属性

IUPAC Name |

5-amino-3-(2-phenylethylsulfanyl)-8H-[1,2,4]triazolo[4,3-a]pyrimidin-7-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N5OS/c14-10-8-11(19)15-12-16-17-13(18(10)12)20-7-6-9-4-2-1-3-5-9/h1-5,8H,6-7,14H2,(H,15,16,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGUSDHXYQOMZOV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCSC2=NN=C3N2C(=CC(=O)N3)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N5OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

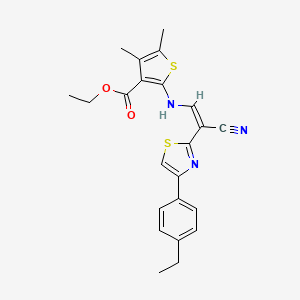

![Methyl 1-((3-fluorophenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxylate](/img/structure/B2685733.png)

![6-((3-Chloro-4-fluorophenyl)sulfonyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine](/img/structure/B2685734.png)

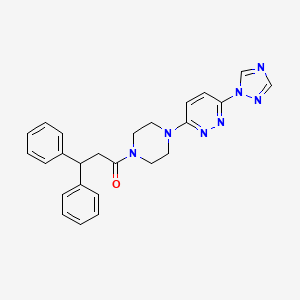

![2-(Naphthalen-1-yl)-1-(4-(6-nitrobenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone](/img/structure/B2685736.png)

![2-(2,4-dioxo-3-((4-(pyrrolidine-1-carbonyl)cyclohexyl)methyl)-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N,N-diethylacetamide](/img/structure/B2685739.png)

![2-(4-chlorophenoxy)-N-{[4-(furan-3-yl)thiophen-2-yl]methyl}acetamide](/img/structure/B2685741.png)

![4-[1-(4-chlorophenyl)cyclopentanecarbonyl]-5-(4-fluorophenyl)-7-methyl-3,5-dihydro-1H-1,4-benzodiazepin-2-one](/img/structure/B2685745.png)

![3-(4-Chlorophenyl)-5-methyl-7-(4-phenylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2685747.png)